molecular formula C3Cl4F4 B1345188 1,1,1,3-Tetrachlorotetrafluoropropane CAS No. 2268-46-4

1,1,1,3-Tetrachlorotetrafluoropropane

Cat. No.: B1345188
CAS No.: 2268-46-4
M. Wt: 253.8 g/mol
InChI Key: IQJADVFBZGJGSI-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Propane (B168953) Chemistry and its Evolution

The journey of halogenated propane chemistry is a direct extension of the broader history of halogenated alkanes, which began with the synthesis of chloroethane (B1197429) in the 15th century. However, the systematic synthesis and investigation of these compounds gained momentum in the 19th century with the advancement of organic chemistry. The early 20th century marked a significant turning point with the commercialization of propane, first identified in crude oil in the 1860s and made commercially available in the US by 1911.

The industrial-scale production of halogenated hydrocarbons surged in the 1930s with the development of chlorofluorocarbons (CFCs) by companies like DuPont. chemeo.com These compounds, marketed under trade names like Freon, were initially hailed as revolutionary for their non-toxic and non-flammable properties, a stark contrast to the hazardous refrigerants like ammonia (B1221849) and sulfur dioxide used at the time. The primary focus during this era was on methane (B114726) and ethane (B1197151) derivatives, such as CFC-11 and CFC-12, which found widespread use as refrigerants, aerosol propellants, and blowing agents.

The chemistry of halogenated propanes evolved in parallel, offering a wider range of physical properties. The addition of chlorine and fluorine atoms to a three-carbon backbone allowed for the fine-tuning of boiling points, vapor pressures, and solvent characteristics. This led to the synthesis of a multitude of propane-based CFCs and hydrochlorofluorocarbons (HCFCs), each with potential niche applications. The synthesis of these compounds typically involves halogen exchange reactions, starting from chlorinated propanes.

Significance of 1,1,1,3-Tetrachlorotetrafluoropropane within the Broader Chlorofluorocarbon Landscape

This compound, also known as CFC-214cb, is a fully halogenated chlorofluorocarbon. Its molecular structure, consisting of a propane backbone with four chlorine and four fluorine atoms, places it firmly within the class of compounds that have been subject to intense scrutiny due to their environmental effects.

Like other CFCs, this compound is a synthetic compound that is not known to occur naturally. The high degree of halogenation in such molecules typically imparts properties such as high density, low flammability, and chemical inertness in the lower atmosphere. These characteristics made CFCs in general valuable for a range of industrial applications. While specific applications for this compound are not well-documented in publicly available literature, compounds with similar structures have been explored for use as refrigerants, solvents for cleaning and degreasing, and as intermediates in the synthesis of other fluorinated compounds.

Current State of Academic Inquiry into this compound

A review of the current scientific literature reveals a striking lack of academic inquiry specifically focused on this compound. While extensive research has been conducted on the more commercially prevalent CFCs, this particular isomer appears to have been largely overlooked.

The available information is primarily limited to entries in chemical databases which provide basic physical and chemical properties. These data are often calculated or estimated rather than being derived from extensive experimental studies.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C3Cl4F4 chemeo.comnih.gov
Molecular Weight 253.84 g/mol chemeo.com
CAS Number 2268-46-4 chemeo.comnih.gov
IUPAC Name 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane nih.gov
Boiling Point 387.00 - 387.70 K chemeo.com
Melting Point (Tfus) 252.87 K (Joback Calculated) chemeo.com

This table is interactive. Click on the headers to sort the data.

Spectroscopic data, such as 19F NMR and infrared spectra, are available in some databases, which can aid in the identification and characterization of the compound. nih.gov However, in-depth studies on its chemical reactivity, atmospheric chemistry, and toxicological profile are absent from the peer-reviewed literature.

The lack of research may suggest that this compound was never produced or used on a large industrial scale, or that its applications were limited and have since been phased out along with other CFCs under the Montreal Protocol without attracting specific scientific attention.

Identification of Key Research Gaps and Emerging Directions for this compound

The scarcity of data on this compound highlights several significant research gaps. Addressing these gaps would be essential for a complete understanding of this compound and its potential environmental and health impacts, however minor its historical usage may have been.

Key Research Gaps:

Synthesis and Industrial Use: There is a lack of detailed information on the specific synthesis routes for this compound and whether it was ever produced commercially. Its historical applications, if any, are not clearly documented.

Environmental Fate and Impact: Crucial environmental data, including its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime, are not available. noaa.govnih.govuea.ac.ukcopernicus.org Understanding these parameters is vital for assessing its environmental legacy. Research into its degradation pathways in the atmosphere and other environmental compartments is also needed. researchgate.net

Toxicological Profile: There is no readily available information on the toxicology of this compound. Studies on its potential health effects through various exposure routes are necessary for a comprehensive risk assessment.

Comparative Isomer Studies: A comparative study of the physical, chemical, and toxicological properties of the different isomers of tetrachlorotetrafluoropropane could provide valuable insights into structure-activity relationships.

Emerging Directions for Research:

Advanced Analytical Detection: The development of sensitive analytical methods for detecting and quantifying trace amounts of this compound in environmental samples could help determine if it has any lingering presence in the environment.

Computational Chemistry: In the absence of experimental data, computational modeling could be employed to estimate its ODP, GWP, atmospheric lifetime, and potential degradation products.

Historical Industrial Forensics: Archival research into the chemical industry's historical production of specialty CFCs might uncover information about the synthesis and use of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane
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InChI

InChI=1S/C3Cl4F4/c4-2(5,6)1(8,9)3(7,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJADVFBZGJGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062296
Record name 1,1,2,2-Tetrafluorotetrachloropropane
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Molecular Weight

253.8 g/mol
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CAS No.

2268-46-4
Record name 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
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Record name 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
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Record name Propane, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro-
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Record name 1,1,2,2-Tetrafluorotetrachloropropane
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Record name 1,1,1,3-tetrachlorotetrafluoropropane
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Record name 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE
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Synthetic Methodologies and Reaction Pathways of 1,1,1,3 Tetrachlorotetrafluoropropane

Advanced Synthetic Approaches to 1,1,1,3-Tetrachlorotetrafluoropropane

The synthesis of this compound is not a straightforward process and typically involves multi-step reaction sequences starting from more readily available chlorinated alkanes or alkenes. The key transformation is the selective introduction of fluorine atoms into the carbon backbone, which imparts the desired chemical and physical properties to the final product.

Catalytic Fluorination of Chlorinated Propane (B168953) Intermediates toward this compound

Catalytic fluorination represents a cornerstone in the synthesis of fluorinated hydrocarbons. In the context of this compound, this often involves the gas-phase or liquid-phase reaction of a chlorinated propane or propene with hydrogen fluoride (B91410) (HF) in the presence of a suitable catalyst.

Chromium-based catalysts, often supported on materials like alumina (B75360), are frequently employed for such fluorination reactions. These catalysts can be promoted with other metals such as nickel, copper, or cobalt to enhance their activity and selectivity. researchgate.net For instance, the addition of nickel and copper to a Cr-Al catalyst has been shown to increase the specific surface area and double the catalytic activity in some hydrofluorination processes. The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical parameters that influence the product distribution.

Antimony halides, particularly antimony pentachloride (SbCl5) and its fluorinated derivatives, are also potent catalysts for liquid-phase fluorination. google.com These catalysts facilitate the exchange of chlorine atoms for fluorine atoms. The process typically involves continuously feeding hydrogen fluoride and the haloalkane into a reactor containing the antimony catalyst. google.com The degree of fluorination can be controlled by adjusting the reactant ratios and reaction conditions.

A potential precursor for the synthesis of this compound is 1,1,1,3-tetrachloropropane. This compound can be synthesized by reacting ethene with carbon tetrachloride in the presence of an iron catalyst. google.com Subsequent fluorination of this tetrachloropropane would then yield the desired tetrachlorotetrafluoropropane.

Catalyst SystemPromoter/SupportPhaseTypical Temperature Range (°C)Precursor Example
Chromium OxideAlumina (γ-Al2O3)Gas330-390Perchloroethylene (for HFC-125)
Chromium OxideAluminaGas/Liquid-1,1,1,3,3-Pentachloropropane (B1622584)
Antimony Pentachloride-Liquid-Chloroform

Liquid-Phase Fluorination Techniques for the Production of this compound Precursors

Liquid-phase fluorination offers several advantages, including better temperature control and the ability to handle less volatile starting materials. The synthesis of precursors to this compound often utilizes this technique. One such precursor is 1,1,1,3,3-pentachloropropane, which can be produced through the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net

The liquid-phase fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride can be carried out in the presence of a catalyst to yield various fluorinated intermediates. The reaction can be initiated by heating the mixture to temperatures in the range of 85°C to 150°C. tandfonline.com By controlling the reaction conditions, it is possible to favor the formation of specific isomers.

The reaction of chlorinated hydrocarbons with fluorinating agents like hydrogen fluoride can lead to the formation of azeotropic mixtures, which can be leveraged in separation and purification processes. libretexts.org

Dehydrohalogenation Reactions in the Synthesis of this compound

Dehydrohalogenation, typically the removal of hydrogen chloride (HCl), is a crucial step in many synthetic pathways leading to unsaturated fluorinated compounds, which can then be further functionalized. In the context of synthesizing precursors for this compound, the dehydrochlorination of more highly chlorinated propanes is a relevant strategy.

For example, 1,1,1,3,3-pentachloropropane can undergo selective dehydrochlorination to produce tetrachloropropene (B83866) isomers. researchgate.net This reaction can be promoted by halide anions, with fluoride showing the best reactivity. researchgate.net The resulting tetrachloropropenes can then potentially be fluorinated to yield tetrachlorotetrafluoropropanes. The dehydrochlorination of chlorinated hydrocarbons can be influenced by the presence of a base and the reaction temperature. cranfield.ac.uk

Isomerization Strategies for Halogenated Propane Intermediates to Achieve this compound or its Isomers

The isomerization of alkanes typically proceeds through a carbenium ion mechanism, facilitated by acid or bifunctional catalysts. tandfonline.comresearchgate.nettandfonline.com These catalysts can contain both acidic sites for skeletal rearrangement and metallic sites for hydrogenation/dehydrogenation reactions. researchgate.net While the general principles of alkane isomerization are well-established, specific strategies for the isomerization of highly halogenated propanes like tetrachlorotetrafluoropropane are less documented in readily available literature. The reaction conditions, particularly temperature, play a crucial role, with lower temperatures generally favoring the formation of more branched isomers. tandfonline.comtandfonline.com

Exploration of Novel Reaction Pathways for this compound Generation

The development of new synthetic methods is an ongoing endeavor in fluorine chemistry. While established routes dominate industrial production, research into more efficient, selective, and environmentally benign pathways is continuous. This includes the exploration of novel catalysts and fluorinating agents. For instance, electrophilic fluorination using reagents that can be generated in situ from hydrogen fluoride and a hypervalent iodine compound has been explored for various substrates. mdpi.comresearchgate.net The application of such novel methods to the synthesis of this compound could offer new avenues for its production.

Mechanistic Investigations of this compound and Related Compounds

Understanding the reaction mechanisms is fundamental to optimizing synthetic processes. The halogenation of alkanes can proceed through different pathways, including free-radical substitution and electrophilic mechanisms. libretexts.org

The fluorination of chlorinated alkanes with hydrogen fluoride, particularly in the presence of antimony-based catalysts, is believed to involve a halogen exchange mechanism. This process entails the replacement of chlorine atoms with fluorine atoms. google.com The reaction of antimony pentachloride with HF produces antimony(V) chlorofluorides, which then act as the fluorinating agent for the haloalkane. google.com

Free-radical halogenation is another important mechanism, especially when initiated by heat or UV light. libretexts.orgyoutube.com This process involves initiation, propagation, and termination steps. In the context of propane chlorination, chlorine radicals can abstract hydrogen atoms to form propyl radicals, which then react with molecular chlorine to form chloropropane and a new chlorine radical, continuing the chain reaction. youtube.com The selectivity of this process depends on the stability of the intermediate radicals. While this mechanism is well-understood for chlorination, the direct fluorination of alkanes via a free-radical pathway is often too vigorous to be controlled. libretexts.org

The mechanism of dehydrochlorination of chlorinated hydrocarbons can proceed via an elimination reaction, often facilitated by a base or heat. cranfield.ac.uk In the presence of an alkali, the reaction can proceed through a concerted or stepwise mechanism to form an alkene and a chloride salt. cranfield.ac.uk

Reaction TypeKey Mechanistic FeatureIntermediate SpeciesInfluencing Factors
Catalytic Fluorination (Sb-based)Halogen ExchangeAntimony(V) chlorofluoridesCatalyst composition, reactant ratios
Free-Radical HalogenationChain reaction (initiation, propagation, termination)Halogen and alkyl radicalsInitiator (heat, UV light), reactant concentrations
DehydrochlorinationElimination of HClAlkeneBase strength, temperature
Alkane IsomerizationCarbenium ion rearrangementCarbenium ionsCatalyst acidity, temperature

Elucidation of Hydrofluorination Reaction Mechanisms Relevant to this compound Synthesis

The synthesis of this compound is not widely documented in scientific literature, but a plausible and common method for producing such highly halogenated compounds is through the hydrofluorination of a suitable polychlorinated precursor. A likely starting material would be a tetrachloropropene or a pentachloropropane. The reaction involves the substitution of chlorine atoms with fluorine atoms using a fluorinating agent, typically hydrogen fluoride (HF).

The mechanism of hydrofluorination of a polychlorinated alkene, such as tetrachloropropene, generally proceeds through an electrophilic addition pathway. The double bond of the alkene acts as a nucleophile, attacking the hydrogen atom of HF. This initial step forms a carbocation intermediate and a fluoride ion. The stability of the resulting carbocation is a key factor in determining the regioselectivity of the reaction. In the case of unsymmetrical alkenes, the more stable carbocation will be preferentially formed, following Markovnikov's rule.

Subsequently, the fluoride ion, or another fluoride source in the reaction mixture, acts as a nucleophile and attacks the carbocation, forming the C-F bond. The reaction can be catalyzed by Lewis acids, such as antimony pentachloride (SbCl₅) or titanium tetrachloride (TiCl₄), which increase the electrophilicity of the fluorinating agent and facilitate the reaction.

For instance, the hydrofluorination of a tetrachloropropene isomer could proceed as follows:

Protonation of the double bond: The π-electrons of the C=C bond attack the hydrogen of HF, forming a C-H bond and a carbocation at the adjacent carbon.

Carbocation rearrangement (if applicable): The carbocation may rearrange to a more stable configuration, although this is less common in highly halogenated systems.

Nucleophilic attack by fluoride: A fluoride ion attacks the carbocation, resulting in the formation of a C-F bond and yielding a chlorofluoropropane.

This process can be repeated under forcing conditions to replace multiple chlorine atoms with fluorine, ultimately leading to the formation of this compound. The specific reaction conditions, including temperature, pressure, and catalyst choice, are crucial in controlling the degree and regioselectivity of fluorination.

Analysis of Elimination Reaction Mechanisms (E1, E2) Involving Halogenated Propane Derivatives

Halogenated propanes, including this compound, can undergo elimination reactions to form alkenes. These reactions typically involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, a process known as dehydrohalogenation. The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.

The E2 mechanism is a one-step, concerted process where a base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (a halogen), and the leaving group departs simultaneously, leading to the formation of a double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. For an E2 reaction to occur, the hydrogen and the leaving group must be in an anti-periplanar conformation. The presence of strong, bulky bases and a less polar solvent favors the E2 mechanism.

The E1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second, fast step, a weak base abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. This mechanism is favored by the presence of a good leaving group, a stable carbocation intermediate, a weak base, and a polar protic solvent.

For a highly halogenated compound like this compound, the acidity of the remaining hydrogen atoms is increased due to the inductive effect of the halogens. This would facilitate proton abstraction by a base, suggesting that an E2 mechanism might be favored under appropriate conditions. However, the stability of a potential carbocation intermediate would also play a role. The presence of multiple electron-withdrawing halogen atoms can destabilize a carbocation, making the E1 pathway less likely.

Table 1: Factors Influencing E1 vs. E2 Mechanisms in Halogenated Propanes

Factor Favors E1 Mechanism Favors E2 Mechanism
Substrate Structure Tertiary > Secondary Tertiary > Secondary > Primary
Base Weak base Strong, concentrated base
Leaving Group Good leaving group (e.g., I, Br) Good leaving group
Solvent Polar protic Less polar or polar aprotic

| Stereochemistry | No specific requirement | Anti-periplanar arrangement required |

Examination of Nucleophilic Substitution Reaction Mechanisms (SN1, SN2) in the Context of this compound Transformations

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halogen atom) by a nucleophile. Similar to elimination reactions, these can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2).

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate of the SN2 reaction depends on the concentration of both the substrate and the nucleophile. This mechanism is favored by primary and, to a lesser extent, secondary alkyl halides, strong nucleophiles, and polar aprotic solvents. Steric hindrance around the reaction center significantly slows down or prevents SN2 reactions.

The SN1 mechanism is a two-step process. The first, slow step involves the departure of the leaving group to form a planar carbocation intermediate. In the second, fast step, the nucleophile attacks the carbocation from either face, leading to a racemic or partially racemized mixture of products if the starting material is chiral. The rate of the SN1 reaction is dependent only on the concentration of the substrate. This mechanism is favored by tertiary and secondary alkyl halides that can form stable carbocations, weak nucleophiles, and polar protic solvents.

In the case of this compound, the carbon atoms are highly substituted with bulky and electron-withdrawing halogen atoms. This steric hindrance would likely disfavor an SN2 reaction. The potential for an SN1 reaction would depend on the stability of the carbocation formed upon the departure of a chloride or fluoride ion. As mentioned earlier, the strong electron-withdrawing nature of the remaining halogens would destabilize a carbocation, making the SN1 pathway also challenging. Therefore, nucleophilic substitution reactions on this compound are expected to be slow and require forcing conditions.

Table 2: Comparison of SN1 and SN2 Reaction Mechanisms

Feature SN1 Mechanism SN2 Mechanism
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Mechanism Two steps (carbocation intermediate) One step (concerted)
Stereochemistry Racemization/partial racemization Inversion of configuration
Substrate Reactivity Tertiary > Secondary >> Primary Methyl > Primary > Secondary >> Tertiary
Nucleophile Weak nucleophiles favored Strong nucleophiles favored

| Solvent | Polar protic solvents | Polar aprotic solvents |

Catalytic Reaction Mechanism Studies Pertinent to this compound Chemistry

Catalysis plays a crucial role in the synthesis and transformation of halogenated hydrocarbons. For the synthesis of this compound via hydrofluorination, various catalysts can be employed to enhance reaction rates and selectivity.

Lewis acid catalysts , such as antimony pentahalides (e.g., SbF₃Cl₂) and other metal halides (e.g., TiCl₄, SnCl₄), are commonly used in fluorination reactions. The catalytic cycle typically involves the coordination of the Lewis acid to the fluorinating agent (HF), which increases its electrophilicity. This "superacid" system can then more readily protonate the alkene precursor or facilitate the exchange of chlorine for fluorine on a saturated carbon center. The mechanism involves the formation of complex anions, such as [SbF₄Cl₂]⁻, which can then deliver a fluoride ion to the carbocation intermediate.

Phase-transfer catalysts (PTCs) can also be utilized, particularly in liquid-phase fluorination reactions. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from an aqueous or solid phase to an organic phase where the halogenated propane is dissolved. This enhances the reaction rate by increasing the effective concentration of the nucleophilic fluoride in the organic phase. The mechanism involves the formation of an ion pair between the PTC cation and the fluoride anion, which is soluble in the organic medium.

In the context of transformations of this compound, transition metal catalysts are relevant for reactions such as hydrodechlorination (replacement of Cl with H). Catalysts based on palladium (Pd), platinum (Pt), or nickel (Ni) supported on materials like activated carbon or alumina are effective for these transformations. The mechanism of catalytic hydrodechlorination generally involves the following steps:

Adsorption: The halogenated propane adsorbs onto the surface of the metal catalyst.

Dissociative Chemisorption: The C-Cl bond is cleaved, and the chlorine and the organic fragment bind to the catalyst surface.

Hydrogenation: Adsorbed hydrogen atoms, from the reaction medium (H₂ gas), react with the surface-bound organic fragment and the chlorine atom.

Desorption: The final dehalogenated product and HCl desorb from the catalyst surface, regenerating the active sites.

The efficiency and selectivity of these catalytic processes are highly dependent on the choice of catalyst, support material, reaction temperature, and pressure.

Environmental Chemistry and Atmospheric Science of 1,1,1,3 Tetrachlorotetrafluoropropane

Atmospheric Fate and Transport of 1,1,1,3-Tetrachlorotetrafluoropropane

Reactions of this compound with Atmospheric Radicals (e.g., Hydroxyl Radicals, Chlorine Radicals)

Unlike chlorofluorocarbons (CFCs), which lack hydrogen atoms, HCFCs like this compound possess carbon-hydrogen (C-H) bonds. This structural feature provides a crucial degradation pathway in the troposphere through reaction with hydroxyl radicals (•OH). wikipedia.org

The •OH radical is a highly reactive oxidant, often referred to as the "detergent" of the troposphere. It can abstract a hydrogen atom from the HCFC molecule, initiating a series of reactions that ultimately break down the compound into smaller, less harmful substances before it can reach the stratosphere.

Reaction with Hydroxyl Radicals: C₃H₂Cl₄F₄ + •OH → C₃HCl₄F₄• + H₂O

This reaction significantly shortens the atmospheric lifetime of HCFCs compared to CFCs, thereby reducing their ODP. wikipedia.org The rate of this reaction is a key parameter for atmospheric modeling, though specific, experimentally determined rate coefficients for this compound are not widely published. The atmospheric lifetimes of C1–C3 HCFCs can range from 0.3 to 62 years, largely dependent on their reactivity with the OH radical. copernicus.org

Chlorine radicals (Cl•), primarily present in the stratosphere from the photolysis of other ODS, can also react with this compound by abstracting a hydrogen atom.

Reaction with Chlorine Radicals: C₃H₂Cl₄F₄ + Cl• → C₃HCl₄F₄• + HCl

This reaction is part of the complex chemical cycles in the stratosphere but is generally a less significant primary removal pathway compared to reaction with •OH in the troposphere.

Stratospheric Ozone Depletion Potential (ODP) Assessment of this compound and its Isomers

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone, with the reference compound trichlorofluoromethane (B166822) (CFC-11) assigned an ODP of 1.0. wikipedia.org As an HCFC, this compound contains chlorine and therefore contributes to ozone depletion. epa.gov

However, because the presence of hydrogen atoms facilitates its breakdown in the troposphere, its ODP is considerably lower than that of CFCs. wikipedia.org Regulatory bodies have assigned ODP values to various isomers of trichlorotetrafluoropropane (B14653287) (generically referred to as HCFC-224). The ODP for HCFC-224 is listed in a range of 0.01–0.09, with one specific value cited as 0.090. epa.govwww.gov.uk This places it in the category of substances with a lower, but still significant, potential to harm the ozone layer. epa.gov

ODP Values for Select Ozone-Depleting Substances
CompoundChemical FormulaODP Value
CFC-11CCl₃F1.0 (Reference)
CFC-12CCl₂F₂1.0
HCFC-22CHClF₂0.055
HCFC-224 (Isomers)C₃HF₄Cl₃0.01 - 0.09
Carbon TetrachlorideCCl₄1.1

Global Warming Potential (GWP) and Radiative Efficiency of this compound

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. epa.govindustriaeformazione.it HCFCs are potent greenhouse gases due to their ability to absorb infrared radiation that would otherwise escape into space. copernicus.orgfexa.io

The radiative efficiency of a molecule quantifies its ability to absorb this outgoing radiation. While specific radiative efficiency and GWP values for this compound are not available in the cited search results, a comprehensive study estimated the 100-year GWPs for all C1–C3 HCFCs to range from 5 to 5330. copernicus.org Given its molecular structure and classification as an HCFC, this compound is expected to have a GWP significantly higher than CO₂, contributing to climate change. The GWP values for other HCFCs with a similar number of atoms can be used for comparison. industriaeformazione.it

100-Year GWP for Select Greenhouse Gases (IPCC Second Assessment Report)
CompoundChemical Formula100-Year GWP
Carbon DioxideCO₂1 (Reference)
Methane (B114726)CH₄21
HFC-134aCH₂FCF₃1300
HFC-227eaC₃HF₇2900
CFC-12CCl₂F₂8500

Source: UNFCCC

Environmental Partitioning and Distribution Dynamics of this compound

When released into the environment, this compound will partition, or distribute, among different environmental compartments such as air, water, soil, and sediment. This behavior is dictated by the chemical's physical properties and the characteristics of the environmental media.

Sorption Characteristics of this compound in Various Environmental Matrices (e.g., Soils, Sediments)

Sorption is a process where a chemical adheres to the surface of solid particles, such as soil or sediment. This process is critical for determining the mobility of a contaminant in the environment. ecetoc.org A compound with high sorption is less likely to leach into groundwater or travel long distances in surface water. clu-in.orgchemsafetypro.com

The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgepa.gov Koc normalizes the sorption to the organic carbon content of the soil, as hydrophobic organic compounds tend to associate strongly with soil organic matter. chemsafetypro.comecetoc.org

Specific experimental sorption data for this compound are not available. However, its behavior can be inferred from its properties and studies of similar compounds. The key factors influencing its sorption would include:

Soil/Sediment Properties: The primary factor is the fraction of organic carbon (foc). clu-in.org Higher organic carbon content leads to greater sorption. Other factors include clay content, particle size distribution, and pH.

Chemical Properties: The octanol-water partition coefficient (Kow) is often used to estimate Koc. chemsafetypro.com A higher Kow value indicates greater hydrophobicity and a stronger tendency to sorb to organic matter.

Factors Influencing the Sorption of Organic Compounds in Soil
Factor CategorySpecific FactorEffect on Sorption
Soil/Sediment PropertiesOrganic Carbon ContentHigher content generally increases sorption for hydrophobic compounds.
Clay Content & TypeCan provide surface area and charge sites for sorption.
pHAffects the surface charge of soil particles and the ionization state of the chemical.
Chemical PropertiesHydrophobicity (e.g., Kow)Higher hydrophobicity leads to stronger partitioning into organic matter.
Molecular StructureSize, shape, and functional groups influence interactions with soil surfaces.

Given that this compound is a relatively nonpolar organic compound, it is expected to exhibit moderate sorption to soils and sediments, with the degree of sorption being highly dependent on the organic matter content of the specific matrix. ecetoc.org

Volatilization and Air-Water Exchange Dynamics of this compound

The movement of this compound between water and the atmosphere is a critical component of its environmental distribution. Its tendency to volatilize is governed by its physical and chemical properties, such as its boiling point, water solubility, and Henry's Law constant. The normal boiling point of this compound is approximately 387 K (113.85 °C), and it has a very low water solubility, with a calculated Log10 of water solubility (in mol/L) of -3.92. chemeo.com

Environmental Mobility and Transport Modeling of this compound

Once released into the environment, the mobility of this compound is influenced by its partitioning behavior between air, water, soil, and sediment. A key indicator of this behavior is the octanol-water partition coefficient (Kow), which reflects a chemical's lipophilicity, or its tendency to associate with organic matter.

Calculated values for the log Kow (also expressed as logPoct/wat or XLogP3) of this compound are in the range of 3.824 to 4.1. chemeo.comnih.gov This relatively high value indicates a strong affinity for organic carbon. Consequently, in terrestrial and aquatic environments, the compound is expected to adsorb to soil organic matter and sediment, which can retard its movement through the subsurface and reduce its concentration in groundwater. However, its persistence against degradation means that soil and sediment can become long-term reservoirs, releasing the compound slowly over time.

Predicting the environmental transport of such persistent compounds often relies on sophisticated computer models. For other halogenated compounds, environmental fate and transport modeling systems like MODFLOW and MT3DMS have been used to simulate groundwater flow and contaminant transport. nih.gov Such models, which integrate data on a compound's physicochemical properties with site-specific geological and meteorological data, could be adapted to estimate the movement and concentration of this compound in various environmental compartments. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC3Cl4F4 nih.gov
Molecular Weight253.84 g/mol chemeo.com
CAS Number2268-46-4 nih.gov
Normal Boiling Point (Tboil)387.00 K chemeo.com
Log10 Water Solubility (log10WS)-3.92 (in mol/L) chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)3.824 chemeo.com

Degradation and Transformation Pathways of this compound in Environmental Systems

The persistence of this compound in the environment is largely due to its resistance to degradation. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone creates a chemically stable molecule. However, several potential degradation pathways, both abiotic and biotic, may contribute to its eventual transformation.

Abiotic Degradation Mechanisms of this compound in Aquatic and Terrestrial Environments

Abiotic degradation, which occurs without microbial involvement, is a potential but likely slow process for highly halogenated alkanes. The primary mechanisms are hydrolysis and reduction.

Hydrolysis: This process involves the reaction of the compound with water. For many chlorinated propanes, hydrolysis under normal environmental pH and temperature is extremely slow. researchgate.net However, the rate can increase under more extreme conditions, such as high pH (base-catalyzed hydrolysis). researchgate.net

Abiotic Reduction: In anoxic (oxygen-free) environments, certain minerals and metallic species can facilitate reductive dechlorination. Naturally occurring iron-sulfide minerals like mackinawite (FeS) or zero-valent metals (e.g., zero-valent iron, ZVI) can act as reducing agents, where a chlorine atom is removed and replaced by a hydrogen atom (hydrogenolysis) or two adjacent chlorine atoms are removed to form a double bond (elimination). frtr.govnih.gov While specific studies on this compound are lacking, these abiotic reduction pathways are well-documented for other chlorinated compounds like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE). nih.gov

Biotransformation and Biodegradation Studies of this compound by Microbial Communities

Specific studies on the microbial biotransformation of this compound are not detailed in existing research. However, the biodegradation of other chlorinated propanes provides insight into potential pathways. Microbial degradation of such recalcitrant compounds often occurs through cometabolism, where the degradation is facilitated by enzymes produced for other metabolic processes. nih.gov

For instance, monooxygenase enzymes, expressed by certain bacteria like propane-oxidizers, are known to initiate the degradation of some chlorinated hydrocarbons. researchgate.net Another potential mechanism involves dehalogenase enzymes, which directly cleave carbon-halogen bonds. nih.gov Given the high degree of halogenation, it is unlikely that microorganisms can use this compound as a primary source of carbon and energy. researchgate.net Any microbial degradation would likely be a slow, cometabolic process occurring under specific environmental conditions.

Reductive Dechlorination Pathways for this compound and its Chlorinated Precursors

Reductive dechlorination is a key degradation pathway for highly chlorinated compounds in anaerobic environments. This process, often microbially mediated, involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. frtr.goverwiki.net

This pathway is well-established for chlorinated solvents like PCE and 1,1,1-trichloroethane (B11378) (TCA). frtr.govethz.ch In this process, known as halorespiration, specific microorganisms gain energy by removing chlorine atoms and replacing them with hydrogen. For example, PCE is sequentially reduced to TCE, dichloroethene (DCE), vinyl chloride (VC), and finally to the harmless end-product ethene. frtr.gov Similarly, TCA can be reduced to 1,1-dichloroethane (B41102) (DCA) and chloroethane (B1197429). ethz.ch

Given its structure, this compound could theoretically undergo a similar sequential reductive dechlorination process under suitable anaerobic conditions, leading to the formation of less chlorinated and potentially less fluorinated propanes or propenes. However, the presence of stable C-F bonds may complicate or inhibit complete degradation.

Oxidative Degradation Processes of this compound in Natural and Engineered Systems

In natural systems, oxidative degradation of highly halogenated alkanes is generally unfavorable. These compounds are resistant to oxidation by common environmental oxidants. However, in engineered remediation systems, advanced oxidation processes (AOPs) can be employed. AOPs generate highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), which are powerful enough to break down recalcitrant organic compounds. researchgate.net

For other persistent chlorinated compounds like 1,2,3-trichloropropane (B165214), oxidation by hydroxyl and sulfate radicals has been shown to be a viable degradation pathway. researchgate.net Similarly, Fenton's reagent (hydrogen peroxide and an iron catalyst) can initiate oxidative transformation. nih.gov These engineered systems could potentially be applied to degrade this compound in contaminated water or soil, although the specific efficiency and byproducts of such a process would require dedicated research.

Table 2: Potential Environmental Degradation Pathways for Halogenated Propanes

PathwayConditionsMechanismExample from Analogous CompoundsSource
Abiotic HydrolysisAquatic, High pHReaction with water, often base-catalyzed.Slow for 1,2,3-trichloropropane at neutral pH but faster at high pH. researchgate.net
Abiotic ReductionAnaerobicReductive dechlorination by minerals (e.g., FeS) or zero-valent metals (e.g., ZVI).PCE and TCE are reduced by mackinawite (FeS). nih.gov
Biodegradation (Cometabolism)Aerobic/AnaerobicTransformation by non-specific microbial enzymes (e.g., monooxygenases).Cometabolic degradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. researchgate.net
Biotic Reductive DechlorinationAnaerobicSequential removal of chlorine atoms by halorespiring bacteria.1,1,1-Trichloroethane (TCA) is reduced to 1,1-dichloroethane (DCA). ethz.ch
Advanced Oxidation ProcessesEngineered SystemsDegradation by highly reactive species like hydroxyl or sulfate radicals.1,2,3-trichloropropane is oxidized by hydroxyl and sulfate radicals. researchgate.net

Theoretical and Computational Chemistry of 1,1,1,3 Tetrachlorotetrafluoropropane

Quantum Chemical Characterization of 1,1,1,3-Tetrachlorotetrafluoropropane

Quantum chemical methods are fundamental to characterizing the intrinsic properties of this compound at the atomic and electronic levels. These calculations provide a foundational understanding of its structure, stability, and dynamic behavior.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is significantly influenced by the high degree of halogenation. The presence of four chlorine and four fluorine atoms, both highly electronegative, creates a complex electronic environment. Quantum chemical calculations, such as Hartree-Fock (HF) and post-HF methods, can elucidate this structure.

The C-F and C-Cl bonds are highly polarized due to the large differences in electronegativity between carbon and the halogen atoms. Fluorine, being the most electronegative element, induces a strong partial positive charge on the carbon atoms it is bonded to. This inductive effect propagates through the carbon backbone, influencing the polarity of the C-Cl and C-H bonds as well.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The propane (B168953) backbone of this compound allows for rotational freedom around the C-C single bonds, leading to various possible conformations (rotamers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational methods are indispensable for exploring the potential energy surface (PES) of this molecule. By systematically rotating the dihedral angles of the C-C bonds and calculating the corresponding energy, a detailed map of stable and transition state geometries can be constructed. For a molecule with bulky and highly electronegative substituents like chlorine and fluorine, steric hindrance and electrostatic repulsions play a significant role in determining the preferred conformations. It is expected that staggered conformations, which minimize these repulsive interactions, would be energetically favored over eclipsed conformations.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. nih.gov By simulating the motion of atoms over time based on a given force field, MD can model how the molecule explores different conformations at various temperatures. nih.gov These simulations are crucial for understanding the flexibility of the molecule and for calculating time-averaged properties that are comparable to experimental measurements in the liquid or gas phase. For complex halogenated molecules, specialized force fields that accurately model halogen bonding and other non-covalent interactions may be required for reliable simulations. arxiv.orgresearchgate.net

Computational Modeling of Reaction Pathways for this compound

Computational modeling is a powerful tool for investigating the synthesis, reactivity, and degradation of this compound, providing detailed mechanistic information that complements experimental studies.

Density Functional Theory (DFT) Studies on the Synthesis and Reactivity of this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. chemrxiv.orgmdpi.commdpi.com DFT calculations can be employed to model potential synthetic routes to this compound, such as the halogenation of a partially fluorinated or chlorinated propane precursor. libretexts.org By calculating the energies of reactants, transition states, and products, the thermodynamic feasibility (reaction energies) and kinetic barriers (activation energies) of different reaction steps can be determined. nih.gov

Furthermore, DFT is used to predict the reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about its susceptibility to nucleophilic or electrophilic attack. The calculated bond dissociation energies (BDEs) for the C-H, C-C, C-Cl, and C-F bonds can predict which bond is most likely to break under specific conditions, such as pyrolysis or photolysis, initiating decomposition.

Computational Exploration of this compound Degradation Mechanisms in Environmental Contexts

The environmental fate of halogenated alkanes is of significant concern due to their potential to contribute to ozone depletion and global warming. acs.orgnccu.edu Computational chemistry plays a vital role in modeling the atmospheric degradation pathways of compounds like this compound. researchgate.net

Prediction of Thermochemical Properties and Kinetic Parameters for this compound Reactions

Computational methods, including both quantum mechanics and group contribution methods, can be used to predict key thermochemical properties of this compound. These properties are essential for chemical process design and safety assessments. Databases like Cheméo and PubChem provide computationally estimated values for various properties. chemeo.comnih.gov

Kinetic parameters for its reactions, such as rate constants and activation energies, can be calculated using transition state theory in conjunction with quantum chemical calculations of the potential energy surface. These parameters are critical for developing accurate models of its atmospheric lifetime and for understanding its reactivity in various chemical processes.

Below is a table of selected predicted thermochemical and physical properties for this compound.

PropertyValueUnitSource/Method
Standard Gibbs Free Energy of Formation (ΔfG°)-844.06kJ/molJoback Calculated Property chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-978.90kJ/molJoback Calculated Property chemeo.com
Enthalpy of Fusion at Standard Conditions (ΔfusH°)10.39kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)32.66kJ/molJoback Calculated Property chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)3.824Crippen Calculated Property chemeo.com
Critical Pressure (Pc)3166.83kPaJoback Calculated Property chemeo.com
Critical Temperature (Tc)599.84KJoback Calculated Property chemeo.com
Normal Melting (Fusion) Point (Tfus)252.87KJoback Calculated Property chemeo.com

Structure-Activity Relationship (SAR) Studies in Halogenated Propanes Relevant to this compound

Structure-Activity Relationship (SAR) studies are crucial in understanding how the chemical structure of a compound influences its physicochemical properties and biological or environmental activities. For halogenated propanes like this compound, SAR analyses focus on the effects of the number, type, and position of halogen atoms on the carbon backbone.

The introduction of chlorine and fluorine atoms into a propane structure significantly alters its electronic distribution, size, and shape, which in turn dictates its properties such as boiling point, solubility, and reactivity. The high degree of halogenation in this compound, with a CCl₃ group at one end and a CF₂Cl group at the other, connected by a CF₂ group, suggests a molecule with distinct regional properties.

Research on various halogenated hydrocarbons has established several key principles that are applicable here. The presence of multiple fluorine atoms generally increases the thermal and chemical stability of the molecule due to the high strength of the C-F bond. Conversely, the C-Cl bonds are weaker and more susceptible to cleavage, which can be a primary determinant of the compound's reactivity and potential toxicity. nih.gov

Comparative studies on halogenated alkanes have shown that the pattern of substitution affects their biological activities, including toxicity. quora.com The specific arrangement of chlorine and fluorine atoms in this compound will determine its unique toxicological profile, which can be predicted to some extent by comparing it with isomers and other related chlorofluorocarbons (CFCs).

The following table summarizes the general effects of chlorination and fluorination on the properties of propanes, providing a basis for understanding the SAR of this compound.

PropertyEffect of Increased FluorinationEffect of Increased ChlorinationRelevance to this compound
Boiling Point Generally decreases with F for H substitution, but increases with overall molecular weight.Generally increases with Cl for H substitution due to increased molecular weight and van der Waals forces.The high molecular weight due to four chlorine and four fluorine atoms results in a relatively high boiling point for a three-carbon compound.
Chemical Stability Increases due to the high C-F bond energy.Decreases relative to fluorination due to the lower C-Cl bond energy.The CF₂ groups contribute to overall stability, while the CCl₃ and CFCl moieties are more reactive sites.
Lipophilicity Generally increases, affecting bioaccumulation potential.Increases significantly, often leading to higher bioaccumulation.The presence of both chlorine and fluorine atoms suggests a high octanol-water partition coefficient and potential for bioaccumulation.
Reactivity C-F bonds are generally inert.C-Cl bonds are more readily cleaved, influencing degradation pathways and potential for forming reactive intermediates.The molecule's reactivity is likely dominated by the chemistry of its chlorinated carbon centers.

Table 1. Interactive Data Table of Structure-Activity Relationships in Halogenated Propanes.

Detailed research findings on related compounds support these general principles. For instance, studies on the conformational analysis of 1,3-difluorinated alkanes show that the gauche effect of fluorine can significantly influence the preferred molecular shape, which in turn affects its interaction with biological systems. soton.ac.uk While the steric bulk of chlorine atoms in this compound will also play a major role in its conformational preferences, the underlying electronic effects of the fluorine atoms are still significant.

Furthermore, computational studies on halogenated propanols have demonstrated the impact of halogen atoms on intermolecular interactions, such as hydrogen bonding. nih.gov Although this compound does not have hydroxyl groups, the principles of how halogens affect molecular polarity and electrostatic potential are transferable and relevant to understanding its potential environmental and biological interactions.

Analytical Methodologies for 1,1,1,3 Tetrachlorotetrafluoropropane Characterization and Detection

Spectroscopic Techniques for the Structural Elucidation of 1,1,1,3-Tetrachlorotetrafluoropropane

Spectroscopic methods are indispensable for determining the molecular structure of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding arrangements.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. These vibrations are specific to the types of bonds present and their geometric arrangement. For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the stretching and bending vibrations of C-C, C-Cl, and C-F bonds.

Mass Spectrometry (MS) Techniques for Identification and Quantification of this compound and its Isomers

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. udel.edu When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk

The resulting mass spectrum shows the relative abundance of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint of the compound and can be used for its identification. libretexts.orgyoutube.com The presence of chlorine and fluorine atoms leads to characteristic isotopic patterns in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments. nih.gov

Common fragmentation pathways for halogenated propanes involve the loss of halogen atoms (Cl or F) or small neutral molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy.

Table 2: Predicted Fragmentation Ions for this compound

IonDescription
[C₃Cl₄F₄]⁺Molecular Ion
[C₃Cl₃F₄]⁺Loss of a Chlorine atom
[C₃Cl₄F₃]⁺Loss of a Fluorine atom
[C₂Cl₃F₂]⁺Cleavage of a C-C bond

Chromatographic Separation and Detection of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its individual detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. chromforum.org In GC, a gaseous mobile phase carries the sample through a stationary phase in a column. The separation is based on the differential partitioning of the analytes between the two phases. For halogenated compounds like this compound, GC provides excellent resolution. nih.gov

When coupled with a mass spectrometer (GC-MS), it becomes a highly specific and sensitive analytical tool. oup.com The GC separates the components of a mixture, and the MS provides mass spectra for each eluted component, enabling their unambiguous identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the target analyte. A halogen-specific detector (XSD) can also be used with GC for the selective detection of halogenated compounds in complex matrices. nih.gov

Development of Advanced Chromatographic Methods for Complex Mixtures Containing this compound

The analysis of complex mixtures containing this compound and its isomers can be challenging due to their similar physicochemical properties. nih.govresearchgate.net Advanced chromatographic techniques have been developed to address these challenges.

Comprehensive two-dimensional gas chromatography (GC×GC) is one such technique that offers significantly higher peak capacity and resolution compared to conventional GC. numberanalytics.com In GC×GC, the effluent from the first column is sequentially trapped and then rapidly injected into a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram that can resolve components that co-elute in a one-dimensional separation.

Another approach involves the use of specialized stationary phases in either gas or liquid chromatography that can exploit subtle differences in the interactions between the analytes and the stationary phase. For instance, columns that facilitate halogen–π interactions are being investigated for the separation of halogenated isomers. rsc.org Ultra-high-performance liquid chromatography (UHPLC) with specialized columns has also shown promise in separating closely related halogenated compounds. researchgate.netacs.org These advanced methods are crucial for the detailed characterization of complex industrial products and environmental samples containing this compound and its isomers.

Environmental Monitoring and Trace Analysis of this compound

The environmental monitoring of this compound, a volatile halogenated hydrocarbon, necessitates highly sensitive and specific analytical methods to detect its presence at trace levels in complex environmental matrices. The strategy typically involves a multi-step process: sample collection, extraction and preconcentration of the analyte, followed by instrumental analysis for identification and quantification.

Effective trace analysis hinges on the ability to isolate and concentrate the target analyte from the sample matrix, thereby increasing its concentration to a level detectable by analytical instruments. The choice of technique is dictated by the environmental medium (air, water, or soil).

Air Sampling: For atmospheric samples, the standard method involves active sampling where a known volume of air is drawn through a sorbent tube. epa.govcdc.gov These tubes are packed with one or more adsorbent materials, such as graphitized carbon black or carbon molecular sieves, which trap volatile compounds like this compound. nih.gov After sampling, the tubes are sealed and transported to the laboratory for analysis. The trapped analytes are then released from the sorbent by heating in a process called thermal desorption (TD). eag.comchromatographyonline.com This technique is highly efficient for a wide range of VOCs and is amenable to automation. epa.gov

Water Sampling: The most common and effective technique for extracting volatile compounds from aqueous samples is Purge-and-Trap (P&T). clu-in.orgepa.govteledynelabs.com In this method, an inert gas (like helium or nitrogen) is bubbled through the water sample. The volatile analytes, having low water solubility and high vapor pressure, are partitioned from the liquid phase into the gas phase. The gas stream is then passed through a sorbent trap where the analytes are concentrated. epa.govepa.gov Subsequently, the trap is rapidly heated to desorb the compounds into the analytical instrument. clu-in.org This method is the foundation of numerous U.S. Environmental Protection Agency (EPA) protocols for analyzing VOCs in drinking water and wastewater. epa.gov

Soil and Solid Sampling: For soil and other solid matrices, headspace analysis is a common approach. A soil sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this headspace gas is then collected and injected into the analytical instrument. For enhanced sensitivity, Solid-Phase Microextraction (SPME) can be employed. nih.govresearchgate.netmdpi.com An SPME fiber, coated with a specific polymeric phase, is exposed to the headspace of the soil sample. ukm.my Analytes adsorb onto the fiber, which is then retracted and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis. ukm.my

The table below illustrates typical parameters for these preconcentration techniques as they would be applied to volatile halogenated compounds.

Table 1: Illustrative Sampling and Preconcentration Parameters for a Volatile Halogenated Compound This table presents hypothetical parameters based on standard methods for compounds similar to this compound.

Parameter Air (Sorbent Tube) Water (Purge-and-Trap) Soil (Headspace-SPME)
Sampling Device Stainless steel tube with carbon-based sorbents 25 mL glass sparging vessel 20 mL headspace vial
Sample Volume/Mass 5 - 20 Liters 5 - 25 Milliliters 5 - 10 Grams
Extraction/Purge Gas N/A High-purity Helium or Nitrogen N/A
Purge Flow Rate N/A 40 mL/min N/A
Purge Time N/A 11 minutes N/A
SPME Fiber Coating N/A N/A Polydimethylsiloxane (PDMS)
Extraction Time N/A N/A 30 minutes
Extraction Temperature N/A Ambient to 40°C 60°C
Desorption Technique Thermal Desorption (TD) Trap heating Thermal desorption in GC inlet

| Desorption Temperature | 250 - 300°C | 180 - 250°C | 250°C |

Following extraction and preconcentration, quantitative analysis is almost universally performed using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). thermofisher.comresearchgate.net

Gas Chromatography (GC): The GC separates individual components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. restek.com The desorbed analytes from the preconcentration step are swept by a carrier gas (typically helium) into the GC column. By carefully controlling the column temperature, compounds are separated, with more volatile compounds eluting first. The time it takes for a compound to travel through the column, known as its retention time, is a characteristic used for its identification.

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. The MS acts as a detector, ionizing the molecules and then separating the resulting ions based on their mass-to-charge ratio. thermofisher.com This process generates a unique mass spectrum for each compound, which serves as a chemical "fingerprint," allowing for highly confident identification. For trace analysis, the MS is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific ions characteristic of the target analyte, significantly enhancing sensitivity and reducing interferences. epa.gov

Quantification is achieved by comparing the instrument's response for the target analyte in a sample to the response from a series of calibration standards containing known concentrations of the compound. The use of internal standards and surrogate compounds is critical for ensuring the accuracy and precision of the results by correcting for variations in extraction efficiency and instrument response.

The performance of such an analytical method is characterized by parameters like the Method Detection Limit (MDL), which is the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov

The data table below provides hypothetical performance metrics for the analysis of a compound like this compound using the described techniques.

Table 2: Hypothetical Analytical Performance Data for a Volatile Halogenated Compound This table presents illustrative performance data based on established EPA methods for similar VOCs. These values are not specific to this compound.

Matrix Analytical Method Hypothetical Method Detection Limit (MDL) Typical Recovery (%) Relative Standard Deviation (RSD) (%)
Air TD-GC/MS 0.1 - 1.0 ppbv 85 - 115% < 15%
Water P&T-GC/MS 0.05 - 0.5 µg/L 80 - 120% < 15%

| Soil | HS-SPME-GC/MS | 0.5 - 5.0 µg/kg | 75 - 110% | < 20% |

Industrial and Technological Research Involving 1,1,1,3 Tetrachlorotetrafluoropropane

Role of 1,1,1,3-Tetrachlorotetrafluoropropane as an Industrial Intermediate and its Derivatives

This compound (HCFC-234cc) serves as a key intermediate in the production of more environmentally friendly fluorinated compounds. A significant application of this compound is in the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a hydrofluoroolefin (HFO) with a low global warming potential (GWP) that is used as a refrigerant in automobile air-conditioning systems.

The process for producing HFO-1234yf from HCFC-234cc involves a gas-phase dehalogenation reaction. In this reaction, HCFC-234cc, along with other chlorinated and fluorinated propanes, reacts with hydrogen in the presence of a dehalogenation catalyst. This process yields a product stream containing HFO-1234yf, hydrochloric acid (HCl), and other byproducts. The HFO-1234yf is then separated and purified for use.

While the primary documented derivative of this compound is HFO-1234yf, its role as an intermediate suggests the potential for its use in the synthesis of other fluorinated molecules. The specific arrangement of chlorine and fluorine atoms on the propane (B168953) backbone makes it a versatile starting material for various chemical transformations to produce other valuable fluorinated compounds.

Research and Development of Alternatives to this compound in Industrial Applications

The development of alternatives to this compound and other HCFCs has been a major focus of industrial research, driven by the need to phase out ozone-depleting substances under the Montreal Protocol. This research has explored a wide range of non-ozone depleting alternatives for various applications where HCFCs were traditionally used.

Historically, HCFCs were used as solvents for cleaning and degreasing in various industries. The search for alternatives has led to the exploration of several classes of non-ozone depleting compounds.

One prominent class of alternatives is hydrofluoroethers (HFEs) . HFEs are characterized by their zero ozone depletion potential (ODP) and are not classified as volatile organic compounds (VOCs) by the U.S. Environmental Protection Agency. They offer good solvency for a range of soils and are compatible with many materials. Research has focused on their use in vapor degreasing and as replacements for HCFCs in precision cleaning applications.

Another area of research is the development of bio-based solvents . These solvents are derived from renewable resources such as corn, soy, and citrus fruits. They are often biodegradable and have a lower environmental impact compared to traditional halogenated solvents. Research in this area aims to improve the performance and cost-effectiveness of bio-based solvents for industrial cleaning applications.

Next-generation solvent formulations with low GWP are also being developed. These often consist of blends of different compounds to achieve the desired cleaning performance while minimizing environmental impact. Research is ongoing to identify new solvent molecules and blends that are effective, safe, and sustainable.

While this compound is primarily an intermediate for refrigerant production, the broader class of HCFCs has been widely used as refrigerants. The investigation of substitutes has been a major area of research and development.

Hydrofluorocarbons (HFCs) were the first generation of replacements for HCFCs. They have zero ODP but many have high GWPs. Research has focused on developing HFC blends with lower GWPs and improved energy efficiency. However, due to their contribution to global warming, there is a global effort to phase down the use of high-GWP HFCs.

Hydrofluoroolefins (HFOs) represent the next generation of fluorinated refrigerants. HFOs have zero ODP and very low GWPs. As mentioned, this compound is an intermediate in the production of HFO-1234yf. Extensive research has been conducted on the performance, safety, and compatibility of HFOs and HFO/HFC blends in various refrigeration and air conditioning systems.

Natural refrigerants are also being increasingly investigated and adopted as long-term sustainable solutions. These include:

Hydrocarbons (HCs) such as propane (R-290) and isobutane (B21531) (R-600a). They have excellent thermodynamic properties and near-zero GWP. Research has focused on addressing their flammability through system design and safety standards.

Carbon dioxide (CO2, R-744) is a non-flammable, non-toxic refrigerant with a GWP of 1. Research has been directed at developing efficient CO2 refrigeration systems, particularly for commercial and industrial applications.

Ammonia (B1221849) (NH3, R-717) is a highly efficient refrigerant with zero ODP and GWP. It has been used in industrial refrigeration for over a century, and research continues on improving its safety and expanding its applications.

The following table summarizes the key characteristics of different classes of refrigerants:

Refrigerant ClassOzone Depletion Potential (ODP)Global Warming Potential (GWP)Key Research Focus
Hydrochlorofluorocarbons (HCFCs) Low to ModerateModerate to HighPhase-out and replacement
Hydrofluorocarbons (HFCs) ZeroHighDevelopment of lower-GWP blends
Hydrofluoroolefins (HFOs) ZeroVery LowPerformance, safety, and new blends
Hydrocarbons (HCs) ZeroVery LowFlammability mitigation and system design
Carbon Dioxide (CO2) Zero1System efficiency and high-pressure challenges
Ammonia (NH3) ZeroZeroSafety improvements and expanded applications

HCFCs have also been used as propellants in aerosols and as blowing agents in the production of foam insulation. Innovations in substitutes for these applications have followed a similar trajectory as for refrigerants.

For propellants , alternatives to HCFCs include HFCs with lower GWPs, HFOs, and compressed gases like nitrogen and carbon dioxide. Research has focused on ensuring the safety, performance, and compatibility of these alternatives with various aerosol formulations.

In the foam blowing agent sector, research has led to the adoption of a variety of non-ozone depleting alternatives. These include:

Hydrocarbons such as pentane (B18724) and cyclopentane, which are effective blowing agents but are flammable.

HFCs with lower GWPs have been used as transitional replacements.

HFOs are emerging as a low-GWP option for foam blowing, offering good insulation performance.

Water- and CO2-based technologies are also being developed and used as environmentally friendly blowing agents in certain foam applications.

Process Chemistry Optimization and Scale-Up Methodologies for this compound Production (without operational details)

The production of this compound, like any industrial chemical process, is subject to optimization and scale-up methodologies to improve efficiency, reduce costs, and minimize environmental impact. General principles applied in this context include catalyst development, reaction condition optimization, and process intensification.

Catalyst development is a key area of research. For the fluorination and chlorination reactions involved in the synthesis of HCFCs, research focuses on developing catalysts that offer high selectivity towards the desired product, high activity to increase reaction rates, and long-term stability to reduce the frequency of catalyst replacement.

Optimization of reaction conditions involves systematically studying the effects of parameters such as temperature, pressure, and reactant ratios on the yield and purity of the product. Statistical design of experiments and kinetic modeling are often employed to identify the optimal operating window for the process.

Process intensification aims to develop smaller, more efficient, and safer production processes. This can involve the use of microreactors, continuous flow reactors, and advanced separation techniques to improve heat and mass transfer, reduce reaction times, and minimize waste generation.

Materials Science Applications and Potential of this compound Derivatives

While the primary application of this compound is as an intermediate in refrigerant synthesis, its derivatives have potential applications in materials science. The introduction of fluorine atoms into organic molecules can impart unique properties such as high thermal and chemical stability, low surface energy, and specific optical and electrical properties.

Derivatives of this compound, particularly fluorinated propenes, can serve as monomers for the synthesis of fluoropolymers . These polymers are known for their high-performance characteristics, including resistance to heat, chemicals, and weathering. Research in this area could explore the polymerization of derivatives of this compound to create new materials with tailored properties for applications in coatings, seals, and membranes.

The unique physical properties of fluorinated compounds also make them candidates for use as functional fluids . Derivatives of this compound could be investigated for applications as heat transfer fluids, dielectric fluids, or lubricants, particularly in demanding environments where high performance is required.

Furthermore, the presence of both chlorine and fluorine atoms in this compound and its derivatives provides multiple reactive sites for further chemical modification. This opens up possibilities for the synthesis of a wide range of specialty chemicals and materials with potential applications in electronics, pharmaceuticals, and agrochemicals.

Regulatory and Policy Implications for 1,1,1,3 Tetrachlorotetrafluoropropane Research

Examination of National and Regional Regulatory Frameworks for Halogenated Compounds, Including 1,1,1,3-Tetrachlorotetrafluoropropane

National and regional regulations translate the broad objectives of international treaties like the Montreal Protocol into specific, enforceable legal requirements. The regulatory landscape for this compound is shaped by the overarching frameworks governing halogenated compounds in major economic blocs.

In the United States , the primary legislative instrument for implementing the Montreal Protocol is the Clean Air Act, particularly Title VI on Stratospheric Ozone Protection. unep.org The U.S. Environmental Protection Agency (EPA) is responsible for promulgating regulations under the Act. epa.gov Fully halogenated CFCs, such as this compound, are classified as Class I ozone-depleting substances, which have been subject to a complete phase-out of production and import since 1996, with very limited exceptions for essential uses. unep.orgepa.gov

Furthermore, this compound is subject to the Toxic Substances Control Act (TSCA), which grants the EPA the authority to regulate chemical substances and mixtures that present an unreasonable risk to health or the environment. epa.gov Notably, this compound is subject to a Significant New Use Rule (SNUR) under TSCA. un.org A SNUR requires any person who intends to manufacture, import, or process the chemical for a "significant new use" to notify the EPA at least 90 days in advance. tandfonline.comeia-international.org This notification allows the EPA to evaluate the intended new use and, if necessary, impose restrictions to protect human health and the environment. epa.gov The issuance of a SNUR for this compound indicates a heightened level of regulatory scrutiny for any new applications of this substance.

In the European Union , the regulation of halogenated compounds is stringent and has been recently updated. Regulation (EU) 2024/590 on ozone-depleting substances and Regulation (EU) 2024/573 on fluorinated greenhouse gases form the cornerstone of the EU's policy. coolingpost.com These regulations enforce the phase-out of ODS, including all CFCs, in line with and often exceeding the requirements of the Montreal Protocol. vasa.org.auepa.gov The production, placing on the market, and use of substances like this compound are effectively banned, with very limited exceptions for specific uses such as feedstock in chemical synthesis or for laboratory and analytical purposes. The overarching chemical regulation in the EU, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), also imposes obligations on the registration and safe use of chemical substances, which would apply to any handling of this compound. acrcarbon.org

Region Key Legislation Regulatory Body Classification of this compound Key Regulatory Measures
United States Clean Air Act (Title VI)Environmental Protection Agency (EPA)Class I Ozone-Depleting SubstancePhase-out of production and import
Toxic Substances Control Act (TSCA)Environmental Protection Agency (EPA)Subject to a Significant New Use Rule (SNUR)Pre-notification for new uses
European Union Regulation (EU) 2024/590 on ODSEuropean CommissionOzone-Depleting SubstanceBan on production, use, and placing on the market (with limited exceptions)
REACH (EC) No 1907/2006European Chemicals Agency (ECHA)Chemical substance subject to registration and authorizationRequirements for safe use and handling

Research into Compliance Monitoring and Enforcement Strategies for Emissions of this compound

Ensuring compliance with the stringent regulations on ozone-depleting substances requires robust monitoring and enforcement strategies. Research in this area focuses on both atmospheric monitoring to detect the presence and sources of banned substances and on-the-ground enforcement to prevent illegal production and trade.

Atmospheric Monitoring: Global and regional atmospheric monitoring networks are crucial for verifying compliance with international agreements. Networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration's (NOAA) Global Monitoring Laboratory continuously measure the concentrations of a wide range of trace gases in the atmosphere, including CFCs. unep.org These high-precision measurements can detect unexpected emissions, as was the case with the recent discovery of renewed CFC-11 emissions. eia-international.org While specific monitoring for this compound is not routinely highlighted, the analytical techniques used by these networks, such as gas chromatography with mass spectrometry (GC-MS), are capable of detecting and quantifying such compounds. tandfonline.com Research is ongoing to improve the spatial coverage of these monitoring networks to better pinpoint regional emission sources. unep.org

Emissions Detection and Measurement: For stationary sources, standardized methods for measuring halogenated compound emissions are in place. For instance, the EPA has developed methods like EPA Method 26, which is used to determine hydrogen halide and halogen emissions. epa.gov For volatile organic compounds, including halogenated organics, methods such as California Air Resources Board Method 422 are employed. ca.gov These methods typically involve sampling from a source and subsequent analysis using techniques like ion chromatography. epa.gov Research continues to refine these methods for greater accuracy and to develop new techniques, such as combustion ion chromatography, for the efficient screening of a broad range of organohalogen compounds. nih.gov

Enforcement Strategies: Enforcement of regulations on ODS involves a multi-faceted approach. In the United States , the EPA's Office of Enforcement and Compliance Assurance is responsible for ensuring compliance with the Clean Air Act. epa.gov This includes civil and criminal enforcement actions against illegal importation, production, and sale of banned substances. The U.S. Customs and Border Protection plays a key role in preventing the illegal trade of ODS. epa.gov Penalties for non-compliance can be severe, including substantial fines and imprisonment. epa.gov

In the European Union , enforcement of the F-gas and ODS regulations is primarily the responsibility of the individual member states. However, there is a push for a more harmonized EU-wide approach to combat the illegal trade of these substances. vasa.org.au Measures include stricter controls at borders, enhanced cooperation between customs authorities, and the implementation of robust licensing and reporting systems. vasa.org.au Studies have shown that the level of enforcement can vary significantly between member states, highlighting the need for more consistent and stringent implementation. coolingpost.com

The discovery of illegal CFC-11 production has spurred the international community to strengthen compliance and enforcement mechanisms under the Montreal Protocol. eia-international.org This includes calls for more comprehensive monitoring, reporting, and verification to ensure the sustained phase-out of all ODS. eia-international.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.